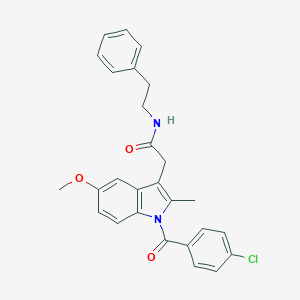

N-(2-Phenylethyl)indomethacin Amide

Overview

Description

Synthesis Analysis

The synthesis of indomethacin derivatives, including amide variations, often involves the amidation of the carboxylic acid group present in indomethacin. This process can generate potent and selective inhibitors of cyclooxygenase-2 (COX-2), with studies revealing that the esterification/amidation of indomethacin enhances its selectivity towards COX-2 inhibition. Reverse ester/amide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, displaying potency in the low nanomolar range (A. Kalgutkar et al., 2005).

Molecular Structure Analysis

The structural characterization of indomethacin complexes, including those with zinc, has been studied. Such complexes can exhibit unusual binding patterns, where both monomeric and dimeric forms are observed. The crystal structures of various Zn-indomethacin complexes have been determined, showcasing the adaptability and complex structural behavior of indomethacin derivatives in the presence of metal ions (Qing-di Zhou et al., 2000).

Chemical Reactions and Properties

Indomethacin derivatives undergo various chemical reactions, including hydrolysis, which can significantly impact their stability and efficacy as drugs. The acid-catalyzed hydrolysis of indomethacin has been studied, revealing complex mechanisms that dictate the stability of its derivatives. Such insights are crucial for designing more stable and effective indomethacin-based medications (B. García et al., 2006).

Physical Properties Analysis

The physical properties of indomethacin and its derivatives, such as solubility, play a significant role in their pharmacokinetic profiles. Indomethacin's solubility can be modified through the formation of salts or complexes, potentially enhancing its bioavailability. Studies on pharmaceutical salts of indomethacin have shown increased solubility in various pH buffer mediums, which is beneficial for drug formulation (Q. Fu et al., 2019).

Chemical Properties Analysis

The chemical properties of indomethacin derivatives, including "N-(2-Phenylethyl)indomethacin Amide," are influenced by their structural modifications. These alterations can affect their interaction with biological targets, such as COX-2, and modify their pharmacological effects. The synthesis and evaluation of indomethacin analogs as potential anti-inflammatory and analgesic agents highlight the importance of chemical modifications in developing new therapeutic agents with improved efficacy and reduced side effects (Khaled R. A. Abdellatif et al., 2016).

Scientific Research Applications

Activation of Peroxisome Proliferator-activated Receptors (PPARs) : Indomethacin, including its derivatives, can activate PPARs, which are key factors in adipogenesis and peroxisome proliferation. This provides a molecular basis for their biological effects in these areas (Lehmann et al., 1997).

Anti-Colon Cancer Agents : Some novel indomethacin derivatives, including amide analogs, have shown potential as potent anti-colon cancer agents. Specifically, indomethacin amide analog 2 demonstrated significant activity against various colon cancer cell lines (Farrag, 2016).

Selective COX-2 Inhibitors : Reverse ester/amide derivatives of indomethacin have shown potential as selective COX-2 inhibitors. This broadens the scope for creating new NSAIDs with targeted actions (Kalgutkar et al., 2005).

Gastrointestinal Side Effects Reduction : Converting indomethacin into ester and amide derivatives can generate COX-2 inhibitors with minimal gastrointestinal side effects, which is a significant advancement over traditional NSAIDs (Kalgutkar et al., 2000).

Antiviral Activity : Indomethacin has been shown to possess antiviral activity by activating protein kinase R (PKR), which blocks viral protein translation and replication, thereby protecting host cells from virus-induced damage (Amici et al., 2015).

Analgesic and Anti-inflammatory Properties : New derivatives of indomethacin, such as 1,3,4-thiadiazole derivatives, have been developed with good analgesic and anti-inflammatory properties, offering lower gastrointestinal irritation compared to traditional indomethacin formulations (Schenone et al., 2006).

Mechanism of Action

Target of Action

N-(2-Phenylethyl)indomethacin Amide, also known as N-2PIA, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .

Mode of Action

N-2PIA interacts with its primary target, COX-2, by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.06 and 0.125 µM, respectively . This inhibition is selective, as N-2PIA is over 400 times less potent as an inhibitor of human recombinant and ovine COX-1 .

Biochemical Pathways

The primary biochemical pathway affected by N-2PIA is the Cyclooxygenase Pathway . By inhibiting COX-2, N-2PIA reduces the production of prostanoids, which are key mediators and regulators of inflammation. This can lead to downstream effects such as reduced inflammation, antiangiogenic effects, and potential cancer chemopreventive activity .

Result of Action

The inhibition of COX-2 by N-2PIA leads to a decrease in the production of prostanoids. This results in anti-inflammatory, antiangiogenic, and potential cancer chemopreventive effects . .

properties

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDBTNADENXYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274424 | |

| Record name | N-(2-Phenylethyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261766-32-9 | |

| Record name | Indomethacin phenethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenylethyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

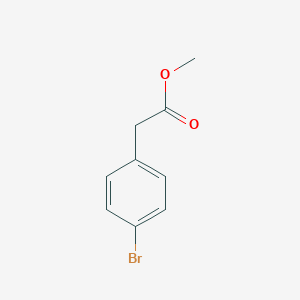

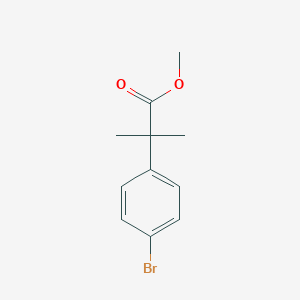

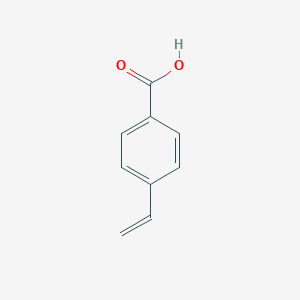

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)